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Compound of Interest

Compound Name: 4-Fluoro-5-methylpicolinic acid

CAS No.: 1211530-15-2

Cat. No.: B2700709

Get Quote

Executive Summary
Fluorinated picolinic acid (pyridine-2-carboxylic acid) derivatives represent a critical scaffold in

modern medicinal chemistry and agrochemical design.[1][2] The strategic introduction of

fluorine atoms onto the picolinic core fundamentally alters the molecule's electronic landscape,

metabolic stability, and acid-base profile without significantly changing steric bulk. This guide

provides a comprehensive analysis of the physical properties—specifically acidity (pKa),

lipophilicity (LogP), and solid-state characteristics—of mono-fluorinated picolinic acid isomers

(3-, 4-, 5-, and 6-fluoro). It serves as a navigational tool for researchers optimizing lead

compounds for bioavailability, target binding, and formulation stability.

The Fluorine Effect on the Picolinic Scaffold[1][2]
The introduction of a fluorine atom into the pyridine ring creates a unique push-pull electronic

system. Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a strong

inductive electron-withdrawing effect (-I). However, it also possesses lone pairs capable of

donating electron density into the aromatic
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-system via resonance (+R), although the -I effect typically dominates in the ground state of
pyridine systems.

Electronic Modulation by Position
Ortho-substitution (C3, C6): Fluorine at these positions exerts the strongest inductive

influence on the adjacent functional groups (the carboxylic acid at C2 or the ring nitrogen).

Meta/Para-substitution (C4, C5): The inductive effect diminishes with distance, but

resonance effects become more relevant, particularly regarding the basicity of the pyridine

nitrogen.

Acid-Base Chemistry: pKa Modulation
The acid-base profile of fluoropicolinic acids is complex due to their zwitterionic potential. In

aqueous solution, these molecules exist in equilibrium between the neutral form, the zwitterion

(protonated nitrogen, carboxylate anion), and the cationic/anionic forms depending on pH.

Comparative Acidity (Carboxylic Group)
Fluorination generally increases the acidity of the carboxylic acid group (lowers pKa) compared

to the non-fluorinated parent, primarily through inductive stabilization of the carboxylate anion.

[3]
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Isomer Structure
Predicted pKa
(COOH)*

Experimental
pKa Trends

Mechanism

3-Fluoropicolinic

Acid
3-F-Py-2-COOH ~1.25 Most Acidic

Ortho-effect:

Strong -I

withdrawal

stabilizes

; intramolecular

H-bond potential.

6-Fluoropicolinic

Acid
6-F-Py-2-COOH ~2.5 - 3.0 High Acidity

Inductive

withdrawal from

Nitrogen reduces

zwitterion

stability, favoring

acidic form.

4-Fluoropicolinic

Acid
4-F-Py-2-COOH ~3.5 - 3.8 Moderate

Remote -I effect;

resonance

donation (+R)

may slightly

destabilize anion.

5-Fluoropicolinic

Acid
5-F-Py-2-COOH ~3.8 - 4.0

Least Acidic (of

F-series)

Fluorine is para

to COOH;

minimal inductive

stabilization.

Picolinic Acid

(Ref)
Py-2-COOH

5.39 (N-H) / 1.01

(COOH)**
Reference

Zwitterionic

character

dominates

neutral pH

behavior.

*Note: pKa values for zwitterionic species are solvent-dependent. Values listed represent the

dissociation of the carboxylic proton in non-zwitterionic models or acidic media. **Reference

values for Picolinic acid often cite the Pyridinium dissociation (5.39) and the Carboxylic

dissociation (1.01).
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Structural Logic Diagram (SAR)

Fluorine Substituent

Inductive Effect (-I)

Resonance Effect (+R)

C3 Position (Ortho)Max Impact

C6 Position (Ortho to N)

Max Impact on N

Increased Acidity (Lower pKa)
Stabilizes COO-

Decreased N-Basicity
Destabilizes N-H+

Click to download full resolution via product page

Figure 1: Structure-Activity Relationship (SAR) showing how Fluorine positioning dictates

electronic properties.

Lipophilicity and Solubility Profiles
Lipophilicity (LogP) is a critical predictor of membrane permeability. While fluorine is often

described as "lipophilic," its effect on pyridine derivatives is nuanced by the dipole moments it

introduces.

LogP and Solubility Data
Fluorinated picolinic acids generally exhibit higher LogP values than picolinic acid (LogP ~ -0.5

to 0.5), pushing them into a more "drug-like" permeability window.
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Compound
LogP
(Octanol/Water)

Aqueous Solubility Bio-Implication

3-Fluoropicolinic Acid ~0.8 - 1.1 Moderate

Balanced

permeability/solubility;

potential for

intramolecular H-

bonding.

6-Fluoropicolinic Acid 1.57 (calc) Low

Enhanced lipophilicity

aids passive transport

but limits aqueous

formulation.

5-Fluoropicolinic Acid ~1.2 Moderate
Good compromise for

systemic distribution.

Technical Insight: The increased lipophilicity of the 6-fluoro isomer is attributed to the "masking"

of the nitrogen lone pair by the adjacent fluorine, reducing water solvation around the pyridine

nitrogen.

Solid-State Properties
For drug development and formulation, the solid-state form (polymorph, melting point) dictates

stability and processing.

Melting Point & Crystal Lattice
The high melting points of these derivatives suggest strong intermolecular forces in the crystal

lattice, predominantly hydrogen bonding (O-H...N and O-H...O) and

-

stacking.

3-Fluoropicolinic Acid: 154 °C (dec.)[4]

5-Fluoropicolinic Acid: 152–156 °C
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6-Fluoropicolinic Acid: 139–143 °C

4-Fluoropicolinic Acid: White solid (MP data range similar to 6-F isomer based on structural

analogs).

Crystal Engineering Note: 3-fluoropicolinic acid often crystallizes with higher lattice energy due

to the ability of the 3-fluoro group to lock the carboxylic acid conformation via electrostatic

repulsion or weak intramolecular interactions, creating a planar, stackable motif.

Experimental Protocols
To validate these properties in-house, the following protocols are recommended. These are

designed to account for the zwitterionic nature of the picolinic core.

Protocol A: Potentiometric pKa Determination
Standard acid-base titration is insufficient due to the overlapping ionization of the COOH and

NH+ groups.

Preparation: Dissolve 5 mg of the fluorinated derivative in 20 mL of degassed water (0.1 M

KCl ionic strength adjuster).

Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure the molecule is fully protonated

(cationic form).

Titration: Titrate with 0.1 M carbonate-free KOH under inert gas (N2/Ar) flow.

Data Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the two

dissociation constants (

for COOH,

for NH+).

Validation: Compare the isoelectric point (pI) derived from titration with electrophoretic

mobility data if available.

Protocol B: Shake-Flask LogP Measurement
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Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for

24 hours.

Equilibration: Dissolve compound in the buffer phase. Add equal volume of octanol.

Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

Quantification: Analyze both phases using HPLC-UV (detection at 260-270 nm, specific to

the pyridine ring).

Calculation:

.

Experimental Workflow Diagram
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Figure 2: Integrated workflow for physicochemical characterization of fluorinated picolinates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2700709/docs#physicochemical-profiling-of-
fluorinated-picolinic-acid-derivatives-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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